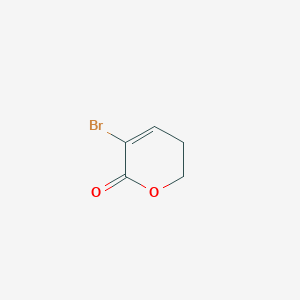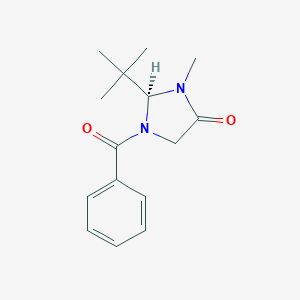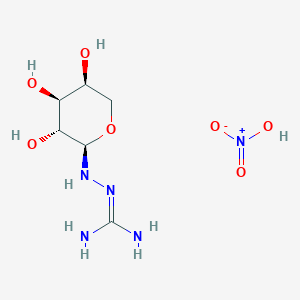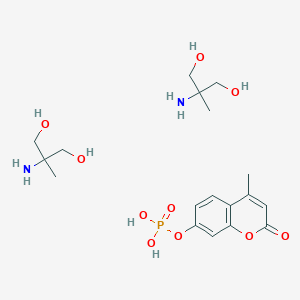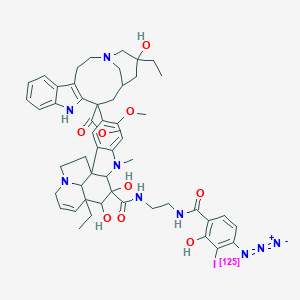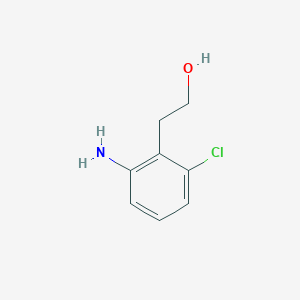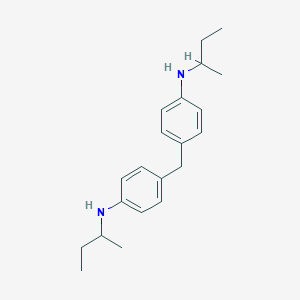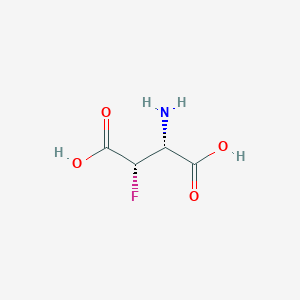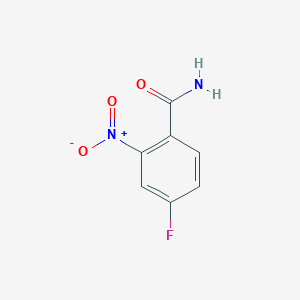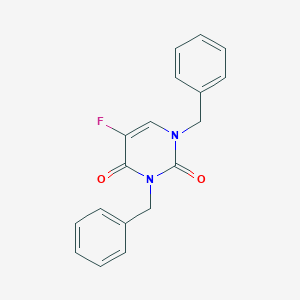
1,3-Dibenzyl-5-fluorouracil
Descripción general
Descripción
1,3-Dibenzyl-5-fluorouracil is a chemical compound known for its inhibitory effects on osteoclastogenesis, the process by which osteoclasts, the bone-resorbing cells, are formed. This compound has garnered attention for its potential therapeutic applications in treating metabolic bone diseases such as osteoporosis and osteoarthritis .
Aplicaciones Científicas De Investigación
1,3-Dibenzyl-5-fluorouracil has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes, particularly osteoclast differentiation.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
Target of Action
1,3-Dibenzyl-5-fluorouracil, also known as OCI-101, primarily targets osteoclasts (OCs) . Osteoclasts are clinically important cells that resorb bone matrix . Accelerated bone destruction by osteoclasts is closely linked to the development of metabolic bone diseases .
Mode of Action
OCI-101 acts as an inhibitor of osteoclastogenesis . It reduces the formation of multinucleated osteoclasts in a dose-dependent manner . OCI-101 inhibits the expression of osteoclast markers via downregulation of receptor activator of NF-κB ligand and M-CSF signaling pathways .
Biochemical Pathways
The biochemical pathways affected by OCI-101 involve the receptor activator of NF-κB ligand and M-CSF signaling pathways . These pathways are crucial for osteoclast differentiation, also known as osteoclastogenesis . By downregulating these pathways, OCI-101 inhibits osteoclastogenesis .
Pharmacokinetics
Its ability to prevent ovariectomy-induced bone loss by suppressing osteoclast differentiation in mice suggests that it has good bioavailability .
Result of Action
The primary result of OCI-101 action is the prevention of bone loss. It achieves this by suppressing osteoclast differentiation . This makes OCI-101 a potential drug candidate for treating metabolic bone diseases .
Action Environment
The action of OCI-101 can be influenced by various environmental factors. For instance, in the context of ovariectomy-induced bone loss, OCI-101 has been shown to be effective in preventing bone loss by suppressing osteoclast differentiation . .
Análisis Bioquímico
Biochemical Properties
1,3-Dibenzyl-5-fluorouracil interacts with various biomolecules, including the receptor activator of NF-κB ligand (RANKL) and macrophage colony-stimulating factor (M-CSF). It inhibits the expression of osteoclast markers by downregulating these signaling pathways .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It inhibits the formation of multinucleated osteoclasts in a dose-dependent manner . This compound also influences cell function by downregulating the RANKL and M-CSF signaling pathways, which are crucial for osteoclast differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key biomolecules. It inhibits the expression of osteoclast markers by downregulating the RANKL and M-CSF signaling pathways . This results in the suppression of osteoclast differentiation, thereby preventing bone loss .
Temporal Effects in Laboratory Settings
The effects of this compound on osteoclast differentiation have been observed over time in laboratory settings. The formation of multinucleated osteoclasts is reduced by treatment with this compound in a dose-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to prevent ovariectomy-induced bone loss by suppressing osteoclast differentiation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-5-fluorouracil typically involves the following steps:
Starting Materials: Benzylamine and 5-fluorouracil are commonly used as starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures ensure the final product meets industry standards.
Análisis De Reacciones Químicas
1,3-Dibenzyl-5-fluorouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reducing agents like sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidized Derivatives: Products formed by the addition of oxygen atoms.
Reduced Derivatives: Products formed by the removal of oxygen atoms or addition of hydrogen atoms.
Substituted Derivatives: Products formed by replacing the fluorine atom with other functional groups.
Comparación Con Compuestos Similares
1,3-Dibenzyl-5-fluorouracil can be compared with other similar compounds such as:
5-Fluorouracil: A widely used chemotherapeutic agent with a different mechanism of action, primarily targeting thymidylate synthase.
1,3-Dibenzyluracil: Similar in structure but lacks the fluorine atom, resulting in different biological activities.
1,3-Dibenzyl-5-chlorouracil: Similar structure with a chlorine atom instead of fluorine, leading to variations in reactivity and biological effects.
This compound stands out due to its specific inhibitory effects on osteoclastogenesis, making it a unique candidate for treating metabolic bone diseases .
Propiedades
IUPAC Name |
1,3-dibenzyl-5-fluoropyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-16-13-20(11-14-7-3-1-4-8-14)18(23)21(17(16)22)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRHSLFHSJNNKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325048 | |
| Record name | 1,3-DIBENZYL-5-FLUOROURACIL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75500-02-6 | |
| Record name | NSC408345 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-DIBENZYL-5-FLUOROURACIL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3-dibenzyl-5-fluorouracil (OCI-101) interact with cellular pathways to inhibit osteoclast differentiation?
A1: OCI-101 inhibits osteoclast differentiation by downregulating two key signaling pathways: receptor activator of NF-κB ligand (RANKL) and macrophage colony-stimulating factor (M-CSF) signaling pathways []. These pathways play crucial roles in the formation and activity of osteoclasts, cells responsible for bone resorption. By suppressing these pathways, OCI-101 effectively reduces the expression of osteoclast-specific markers, ultimately hindering the differentiation process.
Q2: What evidence suggests that this compound (OCI-101) might be a potential therapeutic agent for metabolic bone diseases?
A2: The study demonstrated that OCI-101 effectively prevents bone loss in a mouse model of osteoporosis induced by ovariectomy []. This finding, coupled with its inhibitory effects on osteoclast differentiation, suggests that OCI-101 could be a promising candidate for further investigation as a potential treatment for metabolic bone diseases characterized by excessive bone resorption.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


